6-Fluoro-2-methylquinoline-4-carboxylic acid - 716-03-0

6-Fluoro-2-methylquinoline-4-carboxylic acid

Catalog Number: EVT-298283
CAS Number: 716-03-0
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic approaches have been reported for 6-fluoro-2-methylquinoline-4-carboxylic acid. One common strategy involves the cyclocondensation of a suitably substituted aniline derivative with diethyl ethoxymethylenemalonate, followed by hydrolysis and decarboxylation. [ [] https://www.semanticscholar.org/paper/4df688358064b6aba82fc1d50fc7c84d5aa2b6c6 ] Another approach utilizes the reaction of a substituted 2-amino benzaldehyde with ethyl acetoacetate under acidic conditions. [ [] https://www.semanticscholar.org/paper/f80545d065e64eaa8e1167d24c4ee8bacf3cb04b ] Specific reaction conditions, reagents, and yields vary depending on the chosen synthetic route.

Applications
  • Antimicrobial agents: Researchers have explored the synthesis and evaluation of quinolone derivatives incorporating the 6-fluoro-2-methylquinoline-4-carboxylic acid scaffold for their potential as antibacterial agents. [ [] https://www.semanticscholar.org/paper/f80545d065e64eaa8e1167d24c4ee8bacf3cb04b ]
  • Anticancer agents: The quinoline core is a privileged structure in medicinal chemistry, and derivatives bearing this motif have shown promising anticancer activities. [ [] https://www.semanticscholar.org/paper/4df688358064b6aba82fc1d50fc7c84d5aa2b6c6 ] 6-Fluoro-2-methylquinoline-4-carboxylic acid can serve as a starting point for developing novel anticancer drug candidates.

1-(5-Fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride (DW-116)

  • Compound Description: DW-116 is a newly developed quinolone antibiotic. [] Its pharmacokinetics have been studied in rats and compared to ciprofloxacin and rufloxacin. [] DW-116 exhibits superior in vivo antibacterial activity compared to its in vitro activity, suggesting favorable pharmacokinetic properties. []
  • Relevance: DW-116 shares the core structure of a quinoline-4-carboxylic acid with 6-fluoro-2-methylquinoline-4-carboxylic acid. Both compounds possess a fluorine atom at the 6-position of the quinoline ring and a carboxylic acid group at the 4-position. The presence of a fluorine atom and its position on the quinolone ring are important for antibacterial activity. [] Additionally, both are classified as quinolone antibiotics. [, ]

N-Cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide

  • Compound Description: This compound was identified through virtual screening and molecular docking studies as a potential Cyclooxygenase-2 (COX-2) inhibiting drug. [, , ]
  • Relevance: Although structurally distinct from 6-fluoro-2-methylquinoline-4-carboxylic acid, this compound is relevant because it highlights the use of virtual screening and molecular docking techniques to identify potential drug candidates targeting COX-2, which is a relevant target in cancer therapy. [, , ] This approach could also be applied to discover novel compounds targeting similar mechanisms using 6-fluoro-2-methylquinoline-4-carboxylic acid as a starting point.

Eletriptan

  • Compound Description: Eletriptan is a drug identified as a potential COX-2 inhibitor through virtual screening and molecular docking studies. [, , ]
  • Relevance: Similar to the previous compound, eletriptan's relevance lies in its identification through virtual screening targeting the COX-2 enzyme. [, , ] This emphasizes the applicability of such methods for discovering new compounds with potential therapeutic applications, including those structurally related to 6-fluoro-2-methylquinoline-4-carboxylic acid.

Tamibarotene

  • Compound Description: Tamibarotene emerged as a potential COX-2 inhibitor from virtual screening and molecular docking analysis. [, , ]
  • Relevance: Again, the identification of tamibarotene as a potential COX-2 inhibitor through computational methods highlights the potential for discovering novel drug candidates targeting COX-2. [, , ] These methodologies could be employed to explore structural analogs of 6-fluoro-2-methylquinoline-4-carboxylic acid for similar therapeutic purposes.
  • Compound Description: NSC 368390 is a potent anticancer agent that acts by inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine nucleotide biosynthesis. [] It shows promising activity against various human tumor cell lines, including colon, lung, breast, and stomach cancers. []

(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (Fidarestat)

  • Compound Description: Fidarestat is a potent aldose reductase inhibitor. [] Its absolute configuration has been confirmed through X-ray crystallography. [] Studies have shown that the carbamoyl group in fidarestat contributes significantly to its binding affinity for aldose reductase and selectivity over aldehyde reductase. []
  • Compound Description: This series of compounds was investigated for their antitrypanosomal activity and toxicity. []
  • Compound Description: These compounds were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Some of these compounds exhibited promising antibacterial activity, even surpassing ciprofloxacin in some cases. []

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives.

  • Compound Description: This series of quinolone derivatives was designed and synthesized to explore the structure-activity relationship at the C-7 position of the 6-fluoroquinolone scaffold, focusing on their antimicrobial activity. [] In vitro antibacterial studies revealed promising activity for some of the synthesized compounds. [] Molecular docking studies were also conducted using bacterial topoisomerase II DNA gyrase to understand the binding interactions. []

(R)-6-Fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman

  • Compound Description: These two stereoisomers are building blocks in the synthesis of nebivolol, an active pharmaceutical ingredient. [] They are derived from (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. []

(2S,4S)-8-Bromo-6-fluoro-2',5'-dioxospiro[chroman-4, 4'-imidazolidine]-2-carboxylic acid

  • Compound Description: This compound was used to indirectly establish the absolute configuration of the aldose reductase inhibitor fidarestat through single-crystal X-ray analysis. []

(2S,4S)-6-Fluoro-2,3-dihydro-2',5'-dioxospiro[4H-1-benzopyran-4,4'-imidazolidine]-2-carboxamide ((+)-1b, SNK-860)

  • Compound Description: This compound is a potent aldose reductase inhibitor with promising in vitro and in vivo activity. [] It represents the 2S,4S isomer, which was found to be more potent than other stereoisomers. []

13. 6-Fluoro-2-phenyl-3-(substituted amino)-keto-quinolines* Compound Description: This series of compounds are synthesized from fluorine-bearing quinolone-4-carboxylic acids. []* Relevance: These compounds are structurally related to 6-fluoro-2-methylquinoline-4-carboxylic acid, especially considering the 6-fluoro-quinoline core structure and the potential for diverse substitutions at the 2- and 3-positions. This suggests opportunities for exploring diverse analogs of 6-fluoro-2-methylquinoline-4-carboxylic acid with variations in these positions to assess their biological activities.

14. 7-Fluoro-1-(aryl)-3-phenyl-pyrrolo[3,4-c]quinoline-2,9-diones* Compound Description: This series of compounds are synthesized from fluorine-bearing quinolone-4-carboxylic acids. []* Relevance: These compounds, while structurally distinct from 6-fluoro-2-methylquinoline-4-carboxylic acid due to their fused ring system, highlight the versatility of quinoline-based scaffolds and the potential for generating diverse chemical entities with potential biological activity. This suggests that exploring different cyclization and ring-forming reactions with 6-fluoro-2-methylquinoline-4-carboxylic acid as a starting point could lead to novel compounds with interesting properties.

Furan-2-Carboxylic Acid (1-{1-[4-Fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077)

  • Compound Description: OST-4077 is a novel, orally active, selective cathepsin K inhibitor. [] It demonstrates potent inhibition of bone resorption in vitro and in vivo, suggesting therapeutic potential for treating diseases associated with excessive bone loss, such as osteoporosis. []

2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant)

  • Compound Description: Vestipitant is a potent and selective NK1 receptor antagonist with favorable pharmacokinetic properties and in vivo activity. []

17. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid* Compound Description: This compound is a key intermediate in the synthesis of nebivolol. []* Relevance: Although structurally different from 6-fluoro-2-methylquinoline-4-carboxylic acid, the use of this compound as a key intermediate for nebivolol highlights the potential of similar compounds as building blocks for synthesizing more complex molecules with pharmaceutical applications.

18. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ)* Compound Description: FTHQ's enantiomers have been successfully separated using supercritical fluid extraction with carbon dioxide as a solvent. [] * Relevance: This compound is structurally very similar to 6-fluoro-2-methylquinoline-4-carboxylic acid, with the key difference being the absence of the carboxylic acid group at the 4-position. This similarity suggests that exploring methods for selectively modifying the 4-position of FTHQ could be a viable route for synthesizing 6-fluoro-2-methylquinoline-4-carboxylic acid.

7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride (Compound 1)

  • Compound Description: This compound is a potent quinolonecarboxylic acid antibacterial agent. [] Its S-(+) enantiomer (1a) exhibits greater potency against both aerobic and anaerobic bacteria compared to its R-(-) enantiomer (1b) and the racemic mixture. []

20. 6-Fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid enantiomers* Compound Description: These compounds are chiral quinolone antimicrobial agents, with the (-)-(1'S,2'R) enantiomer displaying higher potency than its counterpart. []* Relevance: These compounds are structurally similar to 6-fluoro-2-methylquinoline-4-carboxylic acid, sharing the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. The variations at the 1- and 7-positions, and the observed differences in the antimicrobial activity of the enantiomers, highlight the importance of stereochemistry and substituent effects in modulating the biological activity of quinolones. This information could be valuable for designing and synthesizing analogs of 6-fluoro-2-methylquinoline-4-carboxylic acid with improved antimicrobial activity.

21. 7-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives* Compound Description: These novel fluoroquinolones were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacterial strains. [] While they show weak potency against Gram-negative strains, most exhibit good activity against Staphylococcus aureus (including MRSA) and Staphylococcus epidermidis (including MRSE). [] Compound 9g, in particular, demonstrates significantly greater potency than gemifloxacin, moxifloxacin, gatifloxacin, and levofloxacin against Streptococcus pneumoniae, Klebsiella pneumoniae, and Pseudomonas aeruginosa strains. []* Relevance: These compounds are structurally similar to 6-fluoro-2-methylquinoline-4-carboxylic acid, sharing the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. The presence of a substituted aminopyrrolo[3,4-c]pyrazole moiety at the 7-position significantly influences their antibacterial activity, particularly against Gram-positive bacteria. Exploring different substituents on this moiety could lead to analogs with improved potency and a broader spectrum of activity.

7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304)

  • Compound Description: LB20304 is a novel fluoroquinolone antibacterial agent with potent activity against both Gram-negative and Gram-positive bacteria, including MRSA. [] The oxime group in this compound significantly contributes to its in vivo efficacy, pharmacokinetic parameters, and physical properties. []

23. 1-Methylamino-6-fluoro-7-(4-methylpiperizin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Compound 3)* Compound Description: Compound 3 was efficiently synthesized through a regiospecific route involving an intramolecular nucleophilic displacement cyclization reaction. []* Relevance: Structurally similar to 6-fluoro-2-methylquinoline-4-carboxylic acid, Compound 3 shares the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. The presence of a methylamino group at the 1-position and a substituted piperazine moiety at the 7-position highlights the potential for exploring diverse substituents at these positions in 6-fluoro-2-methylquinoline-4-carboxylic acid analogs to modify their biological activity.

24. 7-Chloro-6-fluoro- and 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquino-line-3-carboxylic acids (Compounds 3 and 16)* Compound Description: These compounds are key intermediates in the synthesis of various quinolone antibacterial agents. [] They are prepared through a synthetic route involving intramolecular cyclization and fluorine introduction. []* Relevance: These intermediates are structurally very similar to 6-fluoro-2-methylquinoline-4-carboxylic acid, particularly the shared 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework. The variations at the 7-position, specifically the presence of chlorine or an additional fluorine atom, demonstrate the potential for introducing halogens at this position in 6-fluoro-2-methylquinoline-4-carboxylic acid derivatives.

25. 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Compound 18)* Compound Description: This compound exhibits comparable antibacterial activity to ciprofloxacin. [] It is synthesized from either 7-chloro-6-fluoro- or 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquino-line-3-carboxylic acid. [] * Relevance: Compound 18 shares a significant structural resemblance to 6-fluoro-2-methylquinoline-4-carboxylic acid, particularly the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. The presence of a 3-amino-1-pyrrolidinyl group at the 7-position and a cyclopropyl group at the 1-position, features absent in 6-fluoro-2-methylquinoline-4-carboxylic acid, highlights the potential for exploring similar substitutions in 6-fluoro-2-methylquinoline-4-carboxylic acid to enhance its antibacterial properties.

26. 7-Substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-α]quinoline-3-carboxylic acid derivatives (Compound 2a-1)* Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. [, ] The synthesis involved deacylation, intramolecular cyclization, substitution with cyclic amines, and hydrolysis. [, ] * Relevance: These compounds are structurally similar to 6-fluoro-2-methylquinoline-4-carboxylic acid, sharing the 6-fluoro-4-oxo-quinoline-3-carboxylic acid core. The presence of a thiazeto ring system fused to the quinolone core and a fluoromethyl group at the 1-position highlights the possibility of incorporating similar structural motifs into 6-fluoro-2-methylquinoline-4-carboxylic acid derivatives for potentially enhancing their antibacterial activity.

27. 1,8-Disubstituted 6-fluoro-4-oxo-7-piperazinyl-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives* Compound Description: These compounds were investigated for their in vitro and in vivo antibacterial activity. [] The study highlighted the impact of different substituents at the 8-position on the antibacterial activity of these quinolone derivatives. []* Relevance: These compounds are structurally similar to 6-fluoro-2-methylquinoline-4-carboxylic acid, particularly the shared 6-fluoro-4-oxo-quinoline-3-carboxylic acid core and the presence of a piperazine ring at the 7-position. The incorporation of a thiazeto ring system and variations at the 8-position in these derivatives provide insights for potential modifications to the structure of 6-fluoro-2-methylquinoline-4-carboxylic acid to explore its antibacterial activity.

28. 1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid (1589 R.B.)* Compound Description: 1589 R.B. is a broad-spectrum antibacterial agent that has shown promising results in experimental infection models. [] Its methane sulfonic acid salt (1589 m R.B.) displays a favorable toxicological and pharmacokinetic profile, suggesting potential for use in systemic infections. []* Relevance: This compound shares a significant structural resemblance to 6-fluoro-2-methylquinoline-4-carboxylic acid, with both containing the core structure of a 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The presence of an ethyl group at the 1-position and a 4-methyl-1-piperazinyl group at the 7-position in 1589 R.B. highlights the potential for exploring modifications at these positions in 6-fluoro-2-methylquinoline-4-carboxylic acid to enhance its antibacterial activity and pharmacological properties.

6-Fluoro-1H-indole-3-carboxylic acid

  • Compound Description: The crystal structure of this compound reveals its planar conformation and the presence of intermolecular hydrogen bonds leading to dimer formation. []

7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 2)

  • Compound Description: This compound exhibits promising antibacterial activity against both standard and resistant Gram-positive bacterial strains. [] Its synthesis and characterization were carried out to explore the structure-activity relationships of fluoroquinolone derivatives. []

31. (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid* Compound Description: This chiral compound serves as a key intermediate in the synthesis of fidarestat, an aldose reductase inhibitor. [] A novel synthetic route utilizing D-mannitol as the starting material was developed for its preparation. []* Relevance: Although structurally distinct from 6-fluoro-2-methylquinoline-4-carboxylic acid, the importance of this compound as a chiral building block for fidarestat underscores the significance of chirality in pharmaceutical development. This knowledge can be valuable when considering the potential for synthesizing and evaluating chiral analogs of 6-fluoro-2-methylquinoline-4-carboxylic acid.

32. 7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride and its metabolites* Compound Description: This quinolone derivative and its metabolites were studied to understand its metabolic fate in various species (mouse, rat, rabbit, dog, and monkey). [] Two significant metabolites identified were T-3262A (with an acetylated 3-aminopyrrolidinyl group) and T-3262B (with a hydroxylated 3-pyrrolidinyl group), highlighting the metabolic pathways involving the 3-aminopyrrolidinyl moiety. [] Glucuronide conjugates of the parent compound and its metabolites were also detected. []* Relevance: Although structurally distinct from 6-fluoro-2-methylquinoline-4-carboxylic acid, this study emphasizes the importance of understanding the metabolic fate of drug candidates. Conducting similar metabolic studies with 6-fluoro-2-methylquinoline-4-carboxylic acid and its derivatives can provide valuable insights into their in vivo behavior, potential drug-drug interactions, and potential for generating active or toxic metabolites.

33. 5-Fluoro-7-oxodihydo[1,3,4]thiadiazino[5,6-h]quinoline-8-carboxylic acid and its ester* Compound Description: These novel tricyclic hybrids were synthesized through the reaction of dithizone with 7-chloro-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylic acid or its ester. [] The structure of the ester derivative was confirmed by X-ray crystallography. [] The free acid exhibited moderate activity against Staphylococcus aureus. []* Relevance: These compounds are structurally related to 6-fluoro-2-methylquinoline-4-carboxylic acid, sharing the 6-fluoro-4-oxo-quinoline-3-carboxylic acid core. The presence of a thiadiazine ring fused to the quinoline core and the moderate antibacterial activity of the free acid suggest that exploring similar heterocyclic ring systems fused to the 6-fluoro-2-methylquinoline-4-carboxylic acid scaffold could lead to compounds with interesting biological properties.

34. 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid* Compound Description: The crystal structure of this compound reveals the chair conformation of the piperazinyl ring and the non-coplanar arrangement of the cyclopropyl ring with the quinolone ring system. []* Relevance: This compound shares a significant structural resemblance to 6-fluoro-2-methylquinoline-4-carboxylic acid, particularly the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and the cyclopropyl substitution at the 1-position. The presence of a formylpiperazinyl group at the 7-position, a feature absent in 6-fluoro-2-methylquinoline-4-carboxylic acid, highlights the potential for exploring similar substitutions in 6-fluoro-2-methylquinoline-4-carboxylic acid to modulate its biological activity and physicochemical properties.

1-Carboxymethyl-6-fluoro-7-cyclic amino-substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids

  • Compound Description: These novel dicarboxylic acid quinolones, synthesized from ethyl 6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate, were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []

7-Fluoro/nitro-1,2-dihydro-5-oxo-8-(sub)-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids

  • Compound Description: This series of thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives was synthesized and evaluated for their antimycobacterial activity. [] The most potent compound, 10q, exhibited significant in vitro activity against Mycobacterium tuberculosis (MTB), multi-drug-resistant MTB, and Mycobacterium smegmatis. [] In vivo studies also demonstrated the efficacy of 10q in reducing bacterial load in infected tissues. []

7-Fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid

  • Compound Description: This compound, containing a pyrrolo[1,2-a]quinoline core, was efficiently synthesized in two steps involving condensation and intramolecular cyclization. []

8-Fluoro-9-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-6H-6-oxopyrido[1,2-a]quinoline-5-carboxylic acid

  • Compound Description: This compound, featuring a pyrido[1,2-a]quinoline core, was synthesized through a concise two-step procedure. []
  • Compound Description: This compound forms a complex with praseodymium (Pr), enhancing the absorption bands of the Pr ion, particularly at 481 nm. [] This property allows for the sensitive and selective determination of praseodymium in rare earth mixtures using spectrophotometry. []

40. 7-chloro-6-fluoro-1-(2,4-difluorophenyl) -1,4-dihydro-4-oxo-quinoline-3-carboxylic acid* Compound Description: This compound is a crucial intermediate in the synthesis of temafloxacin. [] * Relevance: This compound is structurally very similar to 6-fluoro-2-methylquinoline-4-carboxylic acid, sharing the 6-fluoro-4-oxo-quinoline-3-carboxylic acid core. The presence of a chlorine atom at the 7-position and a 2,4-difluorophenyl group at the 1-position, modifications absent in 6-fluoro-2-methylquinoline-4-carboxylic acid, highlights potential areas for structural modifications.

Properties

CAS Number

716-03-0

Product Name

6-Fluoro-2-methylquinoline-4-carboxylic acid

IUPAC Name

6-fluoro-2-methylquinoline-4-carboxylic acid

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

InChI

InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)

InChI Key

KXMSETXWKPJCQS-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.